molecular formula C13H11NO B8271275 3-(3-Acetylphenyl)pyridine CAS No. 171092-38-9

3-(3-Acetylphenyl)pyridine

Cat. No.: B8271275
CAS No.: 171092-38-9
M. Wt: 197.23 g/mol
InChI Key: UDAUYQQCKXJZEQ-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)pyridine is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

171092-38-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(3-pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3

InChI Key

UDAUYQQCKXJZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 3-acetylphenylboronic acid (246 mg, 1.5 mmol), and potassium fluoride (173 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 3-chloropyridine (0.095 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was heated to 50° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 181 mg (92%) of the title compound.
Quantity
0.095 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
246 mg
Type
reactant
Reaction Step Four
Quantity
173 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
92%

Synthesis routes and methods II

Procedure details

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